Cas no 1805552-97-9 (2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine)

2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with a unique substitution pattern, offering distinct reactivity and stability for specialized synthetic applications. The presence of difluoromethyl, methoxy, nitro, and trifluoromethyl groups on the pyridine ring enhances its utility as a versatile intermediate in agrochemical and pharmaceutical research. Its electron-withdrawing substituents facilitate nucleophilic aromatic substitution reactions, while the fluorine atoms contribute to metabolic stability and lipophilicity. This compound is particularly valuable in the development of bioactive molecules, where its structural features can influence binding affinity and selectivity. Its well-defined chemical properties make it a reliable building block for advanced heterocyclic chemistry.
2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine structure
1805552-97-9 structure
Product Name:2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine
CAS No:1805552-97-9
MF:C8H5F5N2O3
MW:272.128919363022
CID:4897008
Update Time:2025-10-31

2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H5F5N2O3/c1-18-3-2-14-5(7(9)10)4(8(11,12)13)6(3)15(16)17/h2,7H,1H3
    • InChI Key: XBSLBESQNQGVKO-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(F)F)=NC=C(C=1[N+](=O)[O-])OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 306
  • XLogP3: 2.2
  • Topological Polar Surface Area: 67.9

2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029018542-250mg
2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine
1805552-97-9 95%
250mg
$1,019.20 2022-04-01
Alichem
A029018542-500mg
2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine
1805552-97-9 95%
500mg
$1,836.65 2022-04-01
Alichem
A029018542-1g
2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine
1805552-97-9 95%
1g
$3,126.60 2022-04-01

2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine Related Literature

Additional information on 2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine

Professional Introduction to 2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine (CAS No. 1805552-97-9)

2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine, with the CAS number 1805552-97-9, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its substitution pattern involving multiple fluorinated and nitro groups, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The nitro and trifluoromethyl substituents in the molecule play a crucial role in modulating its pharmacokinetic and pharmacodynamic profiles. The nitro group is known for its ability to enhance binding affinity to biological targets, while the trifluoromethyl group is often incorporated into drug molecules to improve metabolic stability and lipophilicity. These structural elements are particularly relevant in the design of small-molecule inhibitors targeting enzymes involved in critical metabolic pathways.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage advanced fluorination strategies. The presence of multiple fluorine atoms in 2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine makes it an attractive candidate for such studies. Fluorinated compounds are increasingly being explored for their ability to enhance drug efficacy, reduce off-target effects, and improve overall pharmacological properties. For instance, studies have demonstrated that fluorine atoms can influence the electronic distribution of a molecule, thereby altering its interactions with biological targets.

One of the most compelling aspects of this compound is its potential application in the development of anticancer agents. Pyridine derivatives have shown promise in targeting various cancer-related pathways, including those involving kinases and transcription factors. The specific substitution pattern of 2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine may enable it to selectively inhibit enzymes overexpressed in tumor cells, thereby offering a novel approach to cancer therapy. Additionally, the compound's ability to cross the blood-brain barrier could make it suitable for treating central nervous system disorders as well.

Another area where this compound shows significant promise is in the realm of antimicrobial drug discovery. The increasing prevalence of antibiotic-resistant bacteria has necessitated the development of new classes of antimicrobial agents. The structural complexity of 2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine suggests that it may interact with bacterial enzymes or cellular processes in unique ways, potentially leading to the identification of novel antimicrobial scaffolds.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and fluorination methods, are often employed to construct the desired molecular framework efficiently. The introduction of fluorinated groups, in particular, requires precise control over reaction conditions to ensure regioselectivity and minimize unwanted byproducts.

Evaluation of the biological activity of 2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine typically involves high-throughput screening (HTS) campaigns to identify potential binding interactions with target proteins or enzymes. Computational modeling techniques, such as molecular docking and quantum mechanics-based simulations, are also utilized to predict how the compound might interact with biological targets at the molecular level. These approaches help researchers prioritize compounds for further experimental validation.

In conclusion, 2-(Difluoromethyl)-5-methoxy-4-nitro-3-(trifluoromethyl)pyridine represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its incorporation into drug discovery programs could lead to the development of novel treatments for various diseases, including cancer and infectious disorders. As research in fluorinated compounds continues to advance, compounds like this one are likely to play an increasingly important role in shaping the future of medicinal chemistry.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.